Oral Bioavailability: Rocaglamide (50%) vs. Silvestrol (<2%) — A Critical Pharmacokinetic Differentiator
In a head-to-head pharmacokinetic study, rocaglamide exhibited 50% oral bioavailability in mice, a >25-fold improvement over silvestrol's <2% bioavailability. This stark difference is attributed to the absence of the bulky dioxanyl ring in rocaglamide, which reduces molecular weight and enhances membrane permeability [1].
| Evidence Dimension | Oral bioavailability (F%) in mice |
|---|---|
| Target Compound Data | 50% |
| Comparator Or Baseline | Silvestrol: <2% |
| Quantified Difference | >25-fold higher |
| Conditions | Mouse pharmacokinetic study; oral gavage administration |
Why This Matters
High oral bioavailability enables per os dosing in preclinical models and reduces formulation complexity, directly impacting in vivo study design and procurement decisions for translational research.
- [1] Chang LS, et al. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas. Mol Cancer Ther. 2020 Mar;19(3):731-741. View Source
